molecular formula C6H12ClNS B13629231 7-Thia-4-azaspiro[2.5]octanehydrochloride

7-Thia-4-azaspiro[2.5]octanehydrochloride

Cat. No.: B13629231
M. Wt: 165.69 g/mol
InChI Key: IHUMSQNPLRMSPB-UHFFFAOYSA-N
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Description

7-thia-4-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C6H12ClNS and a molecular weight of 165.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-thia-4-azaspiro[2.5]octane hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be performed using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of 7-thia-4-azaspiro[2.5]octane hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-thia-4-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-thia-4-azaspiro[2.5]octane hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-thia-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the spirocyclic structure can form interactions with various biological molecules, potentially leading to the modulation of enzymatic activity or receptor binding. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-thia-4-azaspiro[2.5]octane hydrochloride include:

Uniqueness

What sets 7-thia-4-azaspiro[2.5]octane hydrochloride apart from these similar compounds is its specific spirocyclic structure that includes both sulfur and nitrogen atoms. This unique arrangement imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C6H12ClNS

Molecular Weight

165.69 g/mol

IUPAC Name

7-thia-4-azaspiro[2.5]octane;hydrochloride

InChI

InChI=1S/C6H11NS.ClH/c1-2-6(1)5-8-4-3-7-6;/h7H,1-5H2;1H

InChI Key

IHUMSQNPLRMSPB-UHFFFAOYSA-N

Canonical SMILES

C1CC12CSCCN2.Cl

Origin of Product

United States

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